s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a chloro group and a nitrofuryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1,2,4-triazole with 5-nitro-2-furaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include various substituted triazoles and furans, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine: This compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria . Its derivatives have been studied for their activity against resistant strains of bacteria, making it a promising candidate for developing new antibiotics.
Industry: In the industrial sector, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used in the synthesis of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes in bacterial cells, leading to cell death. The nitro group plays a crucial role in this activity by generating reactive intermediates that damage bacterial DNA and proteins.
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with broad-spectrum antimicrobial activity.
5-Nitro-1,2,4-triazole-3-one: Known for its high energy density and use in energetic materials.
3-Amino-1,2,4-triazole: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a nitrofuryl group allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications.
Biological Activity
s-Triazole compounds, particularly those with substituted functional groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- , exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- features a triazole ring substituted with a chloro group and a nitro-furyl moiety. Its chemical formula is C7H6ClN5O3, and it is classified under the triazole derivatives known for their varied biological activities.
Antimicrobial Activity
Triazole derivatives, including s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the nitro group is often correlated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis and function .
Antifungal Properties
Triazoles are also recognized for their antifungal properties. Studies have shown that s-Triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This action makes them potential candidates for treating fungal infections .
Anticancer Activity
Recent investigations into the anticancer potential of s-Triazole compounds suggest they may inhibit tumor growth in various cancer cell lines. For instance, triazoles have demonstrated cytotoxic effects against cervical cancer (HeLa) and liver cancer (HepG2) cells. The IC50 values for some related compounds indicate promising activity; for example, certain derivatives have shown IC50 values as low as 0.071 µM against HepG2 cells .
The mechanism through which s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis or metabolic pathways critical for cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Signaling Pathways : The compound may interfere with signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives:
- Antimicrobial Studies : A study demonstrated that a series of substituted triazoles exhibited zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli, highlighting their potential as antimicrobial agents .
- Anticancer Evaluation : In a comparative study of various triazole derivatives, certain compounds showed significant cytotoxicity in vitro against multiple cancer cell lines with protective indices indicating lower toxicity compared to standard anticancer drugs .
Comparative Analysis
Properties
CAS No. |
41735-54-0 |
---|---|
Molecular Formula |
C6H3ClN4O3 |
Molecular Weight |
214.56 g/mol |
IUPAC Name |
5-chloro-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H3ClN4O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H,8,9,10) |
InChI Key |
OSDQSYYCUATBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.